6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a brominated benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused with a 1,4-oxazin-3-one moiety. The compound features a bromine substituent at the 6-position and a methyl group at the 2-position of the oxazine ring (Figure 1). This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry for the development of bioactive molecules. Its synthesis typically involves alkylation or condensation reactions using 2-amino-6-bromophenol derivatives, as exemplified in the synthesis of related brominated benzoxazinones .
Properties
IUPAC Name |
6-bromo-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXLDNTZFXDNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627030 | |
| Record name | 6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221311-16-6 | |
| Record name | 6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the bromination of 2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes substitution with nucleophiles under controlled conditions. Key examples include:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amination | Sodium amide (NaNH₂), DMF, 80°C | 6-Amino-2-methyl-2H-benzo[B]oxazin-3(4H)-one | 72% | |
| Thiolation | Thiourea, ethanol, reflux | 6-Mercapto derivative | 65% | |
| Alkoxylation | Sodium methoxide (NaOMe), THF, RT | 6-Methoxy derivative | 68% |
These substitutions typically follow an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the oxazinone ring.
Oxidation Reactions
The methyl group at position 2 can be oxidized to a carboxylic acid or aldehyde:
| Oxidizing Agent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 60°C | 2-Carboxy-6-bromo-2H-benzo[B]oxazin-3(4H)-one | 58% | Requires acidic medium |
| CrO₃ | Acetic acid, 50°C | 2-Aldehyde derivative | 42% | Limited selectivity |
Oxidation pathways are highly sensitive to reaction conditions, with over-oxidation risks necessitating careful stoichiometric control.
Ring-Opening and Rearrangement Reactions
The oxazinone ring undergoes cleavage under alkaline or reductive conditions:
Base-Mediated Ring Opening
Treatment with NaOH (10% aq.) at 100°C yields 2-(bromo-2-hydroxyphenyl)acetamide via scission of the oxazine ring .
Reductive Ring Opening
Using LiAlH₄ in THF produces 6-bromo-2-methyl-3,4-dihydro-2H-benzo[B]oxazine , retaining the methyl group while reducing the ketone to a secondary alcohol.
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Coupling Type | Catalyst/Base | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 6-Phenyl derivative | 75% |
| Buchwald | Pd(OAc)₂, XPhos | Piperidine | 6-Piperidinyl derivative | 81% |
These reactions enable modular derivatization for pharmaceutical applications .
Ring Functionalization
The oxazinone nitrogen can be alkylated or acylated:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative | 70% |
| N-Acylation | AcCl, pyridine | N-Acetyl derivative | 65% |
Alkylation occurs preferentially at the nitrogen due to its nucleophilicity.
Comparative Reactivity Insights
A comparison with analogs highlights the bromine atom’s role in enhancing substitution rates:
| Compound | Relative Reactivity (vs. parent) | Major Reaction Pathway |
|---|---|---|
| 6-Bromo-2-methyl derivative | 1.0 (reference) | Nucleophilic substitution |
| 6-Chloro-2-methyl derivative | 0.3 | Oxidation |
| 6-Fluoro-2-methyl derivative | 0.1 | Ring-opening |
Data adapted from kinetic studies .
Industrial-Scale Considerations
Optimized protocols for large-scale synthesis emphasize:
Scientific Research Applications
6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of enzymes or receptors.
Materials Science: It is used in the development of novel polymers and materials with specific properties such as thermal stability and flame retardancy.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups
Key Observations :
Substitution Position : Bromine at 6-position (vs. 7 or 8) may influence binding to enzymes like PI3K or NF-κB, as seen in related compounds .
Dual Functionalization : Compounds with halogens at multiple positions (e.g., 6-bromo-5-fluoro) show enhanced pharmacokinetic profiles, suggesting opportunities for optimizing the target compound .
Physicochemical Properties
- LogP: Predicted to be ~2.5 (bromine increases hydrophobicity vs. unsubstituted benzoxazinones).
- Solubility: Lower aqueous solubility compared to amino- or hydroxy-substituted derivatives due to bromine and methyl groups .
Biological Activity
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
- IUPAC Name : this compound
- CAS Number : 221311-16-6
- Molecular Formula : C9H8BrNO2
- Molecular Weight : 242.07 g/mol
- Purity : Typically ≥ 95% .
Antibacterial Activity
Research indicates that derivatives of the benzo[b][1,4]oxazin class exhibit notable antibacterial properties. For instance, compounds synthesized from this framework have shown effectiveness against various bacterial strains, including E. coli and S. aureus. A study highlighted that certain derivatives achieved minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 6-Bromo derivative | E. coli | 40 | 29 |
| 6-Bromo derivative | S. aureus | 50 | 24 |
Anticancer Activity
The anticancer potential of 6-bromo derivatives has been explored in various studies. Notably, compounds derived from this structure have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of the cell cycle .
Case Study: MCF-7 Cell Line
In a controlled study, treatment with a specific derivative resulted in a significant decrease in cell viability and an increase in LDH enzyme activity, indicating cellular damage and apoptosis initiation:
- IC50 Value : 225 µM for MCF-7 cells.
- LDH Levels : Increased from 85.35 ± 4.2 U/L (control) to 521.77 ± 30.8 U/L (treated) .
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this compound class. Studies demonstrate that certain derivatives inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases .
Additional Biological Activities
Beyond antibacterial and anticancer activities, other pharmacological effects include:
- Antioxidant Activity : Compounds exhibit free radical scavenging abilities.
- Neuroprotective Effects : Some derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's.
Q & A
Q. Methodology :
- Route : Adapt protocols from structurally similar benzoxazinones. For example, bromoanthranilic acid derivatives can be cyclized with acyl chlorides in pyridine at 0°C, followed by NaHCO₃ quenching and ethanol recrystallization (as demonstrated for 6-bromo-2-phenyl analogs) .
- Optimization :
- Stoichiometry : Adjust molar ratios of bromoanthranilic acid and methylating agents to minimize side products.
- Solvent : Pyridine acts as both solvent and base; alternative bases (e.g., triethylamine) may improve yield.
- Monitoring : Use TLC with hexane:ethyl acetate (2:1) to track reaction progress .
(Basic) Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Q. Methodology :
- FT-IR : Confirm C=O (1705 cm⁻¹) and C-Br (528 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Identify methyl protons (δ ~2.5 ppm) and aromatic protons (δ 7.3–8.1 ppm) .
- ¹³C NMR : Verify carbonyl (C=O, ~170 ppm) and quaternary carbons.
- Mass Spectrometry : Validate molecular weight (228.045 g/mol) via ESI-MS .
- Cross-Referencing : Compare with NIST Chemistry WebBook data for benzoxazinone derivatives .
(Advanced) How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Methodology :
- DFT Calculations : Model electron density distribution at the bromine site to assess susceptibility to substitution. Use software like Gaussian with B3LYP/6-31G* basis sets.
- Transition State Analysis : Simulate energy barriers for SNAr (nucleophilic aromatic substitution) mechanisms. Validate with experimental kinetics (e.g., reaction rates with amines) .
- SAR Studies : Corrogate computational predictions with bioactivity data from substituted analogs (e.g., 6-amino or 2-phenyl derivatives) .
(Advanced) What strategies resolve contradictory bioactivity data in studies of benzoxazinone derivatives?
Q. Methodology :
- Purity Verification : Use HPLC (>98% purity) to rule out impurities affecting bioassays .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent).
- Structural Confirmation : Re-characterize disputed compounds via XRD (e.g., as done for 6-chloro derivatives) to confirm regioisomeric identity .
- Meta-Analysis : Compare data across analogs (e.g., 6-bromo vs. 6-chloro) to identify substituent-dependent trends .
(Advanced) What crystallographic challenges arise in halogenated benzoxazinones, and how are they addressed?
Q. Methodology :
- Heavy Atom Effects : Bromine’s high electron density can complicate phasing in XRD. Use SHELX or similar software for heavy-atom refinement .
- Disorder Mitigation : Cool crystals to 100 K to reduce thermal motion. Select solvents (e.g., ethanol) that promote ordered crystal packing .
- Validation : Cross-check unit cell parameters with Cambridge Structural Database entries for related compounds .
(Basic) How should storage conditions be optimized to prevent degradation of this compound?
Q. Methodology :
- Storage : Keep in airtight, moisture-free containers at –20°C. Avoid exposure to light (use amber vials) .
- Stability Testing : Periodically analyze via TLC or HPLC to detect decomposition (e.g., hydrolysis of the oxazinone ring) .
(Advanced) How can synthetic modifications enhance the compound’s pharmacological properties?
Q. Methodology :
- Derivatization : Introduce substituents at the 2-methyl or 6-bromo positions. For example:
- Bioassay Design : Test modified compounds against target pathogens (e.g., helminths or bacteria) using standardized MIC (minimum inhibitory concentration) protocols .
(Basic) What are the critical considerations for designing a scalable synthesis protocol?
Q. Methodology :
- Solvent Selection : Replace pyridine with recyclable alternatives (e.g., DMF) to reduce costs.
- Catalysis : Explore microwave-assisted synthesis to reduce reaction time .
- Purification : Optimize recrystallization solvents (e.g., ethanol vs. acetone) for higher yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
